Heptane, 1-isothiocyanato-7-(methylsulfinyl)-

概要

説明

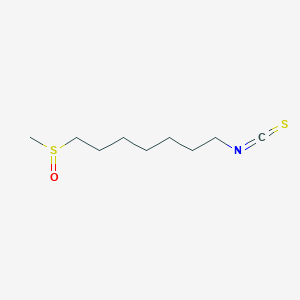

Heptane, 1-isothiocyanato-7-(methylsulfinyl)- is an organic compound belonging to the class of sulfoxides. It is known for its unique structure, which includes an isothiocyanate group and a methylsulfinyl group attached to a heptane backbone. This compound exhibits significant biological activities, including anticancer and antioxidative properties .

準備方法

Synthetic Routes and Reaction Conditions: Heptane, 1-isothiocyanato-7-(methylsulfinyl)- can be synthesized through various synthetic routes. One common method involves the reaction of 7-methylsulfinylheptan-1-amine with thiophosgene. The reaction typically occurs under mild conditions, with the amine being converted to the corresponding isothiocyanate .

化学反応の分析

Types of Reactions: Heptane, 1-isothiocyanato-7-(methylsulfinyl)- undergoes various chemical reactions, including:

Oxidation: The sulfoxide group can be further oxidized to sulfone under strong oxidizing conditions.

Reduction: The sulfoxide group can be reduced to sulfide using reducing agents like lithium aluminum hydride.

Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Amines or alcohols as nucleophiles.

Major Products Formed:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of thiourea or thiocarbamate derivatives.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : CHNS

- Molecular Weight : 203.4 g/mol

- IUPAC Name : 1-isothiocyanato-7-methylsulfanylheptane

The compound is characterized by the presence of an isothiocyanate functional group, which is known for its biological activity, particularly in cancer prevention and treatment.

Anticancer Applications

Heptane, 1-isothiocyanato-7-(methylsulfinyl)- exhibits significant anticancer properties. Research indicates that this compound can induce phase II detoxifying enzymes such as quinone reductase, which play a crucial role in the body's defense against cancer .

Case Studies

Research has demonstrated the efficacy of this compound in various cancer models:

- Breast Cancer Models : In vitro studies have shown that heptane, 1-isothiocyanato-7-(methylsulfinyl)- can inhibit the growth of breast cancer cells by inducing apoptosis .

- Colorectal Cancer Studies : Animal studies indicate that this compound may reduce tumor size and incidence when administered in dietary forms .

Anti-inflammatory Applications

The anti-inflammatory properties of heptane, 1-isothiocyanato-7-(methylsulfinyl)- are also noteworthy. It has been shown to modulate inflammatory pathways effectively.

Case Studies

Research involving animal models has highlighted its potential:

- Rheumatoid Arthritis Models : Studies have shown that treatment with this compound can alleviate symptoms by reducing joint inflammation and damage .

- Diabetes-Induced Inflammation : In diabetic models, heptane has demonstrated efficacy in reducing renal inflammation and improving overall metabolic health .

Cosmetic Applications

Due to its antioxidative properties, heptane, 1-isothiocyanato-7-(methylsulfinyl)- has potential applications in cosmetic formulations. Its ability to scavenge free radicals makes it a candidate for anti-aging products.

Formulation Insights

Research indicates that incorporating this compound into skincare products may enhance their efficacy by providing additional protective benefits against oxidative stress caused by environmental factors .

Safety and Efficacy

Before market introduction, thorough investigations regarding safety and efficacy must be conducted to ensure consumer safety while maximizing benefits .

作用機序

The mechanism of action of Heptane, 1-isothiocyanato-7-(methylsulfinyl)- involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity. This compound is known to induce phase II detoxification enzymes, which play a crucial role in cellular defense against oxidative stress .

類似化合物との比較

Sulforaphane: Another isothiocyanate compound with similar anticancer and antioxidative properties.

1-Isothiocyanato-6-(methylsulfinyl)hexane: A structurally similar compound with a shorter carbon chain.

Uniqueness: Heptane, 1-isothiocyanato-7-(methylsulfinyl)- is unique due to its specific structure, which combines the isothiocyanate and methylsulfinyl groups on a heptane backbone

生物活性

Heptane, 1-isothiocyanato-7-(methylsulfinyl)-, also known as 1-isothiocyanato-7-methylsulfinyl-heptane, is an organic compound that exhibits significant biological activities, particularly in the fields of cancer research and antioxidative studies. This compound is characterized by its unique structure, which includes both an isothiocyanate group and a methylsulfinyl group attached to a heptane backbone.

Overview of Biological Activities

Research indicates that this compound possesses anticancer and antioxidative properties. It has been shown to induce phase II detoxification enzymes, such as quinone reductase, and inhibit matrix metalloproteinase-9 (MMP-9), which is crucial in cancer metastasis and tissue remodeling. Additionally, it acts as a superoxide scavenger in vitro, contributing to its antioxidative effects .

The mechanism of action for Heptane, 1-isothiocyanato-7-(methylsulfinyl)- involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of enzyme activity. This compound is known to induce phase II detoxification enzymes that play a crucial role in cellular defense against oxidative stress.

Anticancer Activity

- Induction of Phase II Enzymes : Studies have demonstrated that Heptane, 1-isothiocyanato-7-(methylsulfinyl)- effectively induces phase II detoxifying enzymes. For instance, it has been reported to enhance the activity of quinone reductase in various cancer cell lines .

- Inhibition of MMP-9 : This compound inhibits MMP-9 activity, which is associated with reduced invasion and metastasis in cancer cells. In vitro studies showed significant reductions in MMP-9 levels upon treatment with this compound .

- Superoxide Scavenging : As a superoxide scavenger, Heptane, 1-isothiocyanato-7-(methylsulfinyl)- protects cells from oxidative damage by neutralizing reactive oxygen species (ROS) generated during cellular metabolism .

Comparative Studies

A comparative analysis with similar compounds such as sulforaphane reveals that Heptane, 1-isothiocyanato-7-(methylsulfinyl)- has unique properties due to its specific structure. Both compounds exhibit anticancer properties; however, the longer aliphatic chain of Heptane may influence its bioavailability and efficacy.

Data Tables

| Property | Heptane, 1-Isothiocyanato-7-(methylsulfinyl)- | Sulforaphane |

|---|---|---|

| Chemical Formula | C₁₃H₁₉N₁OS₂ | C₆H₁₁N₁OS₂ |

| Molecular Weight (g/mol) | 219.367 | 177.25 |

| Phase II Enzyme Induction | Yes | Yes |

| MMP-9 Inhibition | Yes | Moderate |

| Superoxide Scavenging | High | Moderate |

特性

IUPAC Name |

1-isothiocyanato-7-methylsulfinylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NOS2/c1-13(11)8-6-4-2-3-5-7-10-9-12/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYHCBGORZWBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431578 | |

| Record name | Heptane, 1-isothiocyanato-7-(methylsulfinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129244-98-0 | |

| Record name | 7-Methylsulfinylheptyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129244-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 1-isothiocyanato-7-(methylsulfinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isothiocyanato-7-(methylsulfinyl)heptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。